6,8-Dichloroquinazoline
Overview
Description
6,8-Dichloroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of quinazoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th and 8th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazoline oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
- Substituted quinazolines
- Quinazoline oxides
- Dihydroquinazoline derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives, including 6,8-Dichloroquinazoline, have shown potential as anticancer agents due to their ability to inhibit specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dichloroquinazoline involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound disrupts the normal functioning of the nervous system of insects, leading to their death. In medicinal applications, quinazoline derivatives can inhibit enzymes such as tyrosine kinases, which play a crucial role in cancer cell proliferation.
Comparison with Similar Compounds
- 6,8-Dibromoquinazoline
- 6,8-Difluoroquinazoline
- 6,8-Diiodoquinazoline
Comparison: 6,8-Dichloroquinazoline is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity in nucleophilic substitution reactions. Compared to its bromine, fluorine, and iodine analogs, this compound may exhibit different biological activities and reactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,8-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFUDFTSSXWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=NC=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345892 | |
Record name | 6,8-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17227-49-5 | |
Record name | 6,8-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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